1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine
Description
Properties
IUPAC Name |
1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-20-14-5-4-12(8-13(14)15)21(18,19)17-9-11(10-17)16-6-2-3-7-16/h4-5,8,11H,2-3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNRPQDGBUHVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a sulfonyl chloride precursor under basic conditions. The azetidine ring can be introduced through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted azetidines, and various pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's design suggests potential applications in the development of novel therapeutic agents. The incorporation of a sulfonamide group is known to enhance the bioactivity of compounds, particularly in inhibiting specific enzymes or receptors involved in disease processes.
Case Study: Enzyme Inhibition
Research has indicated that compounds with similar structures can act as potent inhibitors of proteases, such as cathepsin L. This enzyme plays a crucial role in various pathological conditions, including cancer and inflammation. Studies have shown that modifications to the azetidine and pyrrolidine rings can significantly affect the binding affinity and selectivity for cathepsin L, suggesting that 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine could be optimized for enhanced inhibitory activity .
Anticancer Activity
The compound's structural elements may also confer anticancer properties. The presence of the methoxy group on the aromatic ring has been associated with increased cytotoxicity against various cancer cell lines.
Experimental Findings
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development .
Antimicrobial Properties
Emerging research indicates that compounds similar to this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi.
Research Insights
A study evaluating the antimicrobial efficacy of related sulfonamide compounds revealed promising results, with several exhibiting significant inhibition zones against Gram-positive and Gram-negative bacteria. This suggests that further exploration of this compound could lead to the development of new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular processes.
Comparison with Similar Compounds
Structural and Functional Variations
The following compounds share partial structural homology with the target molecule but differ in substituents, linkage types, or heterocyclic components:
*Estimated formula based on structural analysis.
Key Insights from Structural Differences
Substituent Effects: Halogen vs. Methoxy/Methyl: The target’s 3-Cl and 4-OCH₃ groups enhance electron-withdrawing and donating effects, respectively, compared to 3-Br (larger, more lipophilic) in or 4-CH₃ (less polar) in . Sulfonyl vs.
Heterocyclic Impact :
- Azetidine vs. Pyrrolidine : The 4-membered azetidine introduces ring strain and rigidity, which may restrict conformational flexibility relative to 5-membered pyrrolidine derivatives .
Functional Group Applications :
- The boronate ester in enables Suzuki-Miyaura cross-coupling reactions, highlighting its utility in synthesis, whereas the target compound’s sulfonyl group may favor biological activity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to sulfonyl-linked analogs (e.g., nucleophilic substitution on chlorinated precursors) .
- Azetidine’s smaller size may reduce steric hindrance compared to bulkier heterocycles.
Biological Relevance : While direct activity data is unavailable, structural analogs suggest:
Biological Activity
1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine, with the CAS number 2309187-74-2, is a complex organic compound characterized by its unique structural features, including an azetidine ring and a sulfonamide group. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₄H₁₉ClN₂O₃S
- Molecular Weight : 330.8 g/mol
- Structure : The compound features a pyrrolidine core linked to an azetidine moiety, which is further substituted with a 3-chloro-4-methoxybenzenesulfonyl group.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving related structures have demonstrated their effectiveness against various cancer cell lines, including MCF-7, highlighting their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : A class of piperazine derivatives, which includes structurally similar compounds, has shown promising results in inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases .
- Urease : Other studies have reported strong inhibitory activity against urease, indicating the compound's potential in managing infections caused by urease-producing bacteria .
Antibacterial Activity
The antibacterial properties of related compounds have been evaluated against various bacterial strains. Results have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains . This suggests that the compound may serve as a basis for developing new antibacterial agents.
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Binding : The compound may bind to active or allosteric sites on enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may also interact with various receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of MCF-7 cell proliferation; IC50 values suggest strong efficacy. |
| Study 2 | Enzyme Inhibition | Notable AChE inhibition; potential implications for Alzheimer's treatment. |
| Study 3 | Antibacterial Screening | Moderate activity against Salmonella typhi; highlights need for further exploration in drug development. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of azetidine derivatives followed by coupling with pyrrolidine. Key steps include:
- Sulfonylation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with azetidine under inert conditions (e.g., dichloromethane, triethylamine) .
- Coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene to form the pyrrolidine-azetidine bond .
- Optimization : Yield improvements (≥70%) require precise stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) and low-temperature (-10°C) quenching .
Q. Which analytical techniques are critical for characterizing this compound’s structural purity?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry of the azetidine-pyrrolidine core .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at C4 of azetidine, methoxy resonance at δ 3.8–4.1 ppm) .
- HPLC-MS : Validates purity (>95%) using C18 columns (acetonitrile/water gradient) and monitors m/z [M+H]⁺ peaks .
Q. How are solubility and stability profiles determined for this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO; logP calculations (cLogP ≈ 2.1) predict moderate hydrophobicity .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic cleavage of the sulfonamide bond .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level identifies electrophilic centers (e.g., sulfonyl sulfur) for nucleophilic attack .
- Transition State Analysis : IRC calculations map energy barriers for azetidine ring-opening pathways under acidic conditions .
- Validation : Compare computed activation energies (ΔG‡ ~25–30 kcal/mol) with experimental kinetic data .
Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for scaled synthesis?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify critical factors .
- Response Surface Methodology (RSM) : Maximize yield (≥85%) by modeling interactions between catalyst concentration (0.5–1.5 mol%) and reaction time (12–24 hrs) .
- Robustness Testing : Monte Carlo simulations assess parameter sensitivity (±5% variation tolerance) .
Q. How to resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., p38 MAPK) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Structural-Activity Refinement : Compare co-crystal structures (PDB) to identify binding pose discrepancies caused by sulfonyl group orientation .
- Reproducibility Checks : Validate assays with internal controls (e.g., staurosporine as a reference inhibitor) .
Q. What methodologies assess the compound’s potential as a protease inhibitor scaffold?
- Methodological Answer :
- Enzyme Kinetics : Measure Ki values via fluorogenic substrate assays (e.g., trypsin-like proteases) under varied pH (6.0–8.0) .
- Molecular Dynamics (MD) : Simulate binding persistence (>100 ns trajectories) of the azetidine-pyrrolidine core in protease active sites .
- SAR Expansion : Synthesize analogs with modified sulfonyl groups (e.g., 4-nitro substituents) to probe steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
